![molecular formula C23H19ClN2O3 B12904041 N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide CAS No. 590396-53-5](/img/structure/B12904041.png)
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids. One common method involves the reaction of 2-aminophenol with 6-chloro-2-formylbenzoic acid under acidic conditions to form the benzoxazole ring . The resulting intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as BF3·Et2O and solvents like 1,4-dioxane are commonly used to facilitate the cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Mécanisme D'action
The mechanism of action of N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazoles: Similar in structure but contain sulfur instead of oxygen in the heterocyclic ring.
Benzimidazoles: Contain nitrogen in place of oxygen in the heterocyclic ring.
Benzoxazoles: Other derivatives with different substituents on the benzoxazole ring.
Uniqueness
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the chloro and ethoxy groups can influence its pharmacokinetic properties and interaction with molecular targets.
Propriétés
Numéro CAS |
590396-53-5 |
|---|---|
Formule moléculaire |
C23H19ClN2O3 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-3-28-19-7-4-15(5-8-19)22(27)25-18-11-14(2)10-16(12-18)23-26-20-9-6-17(24)13-21(20)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
Clé InChI |
HKQAHEDWVAKTRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C3=NC4=C(O3)C=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


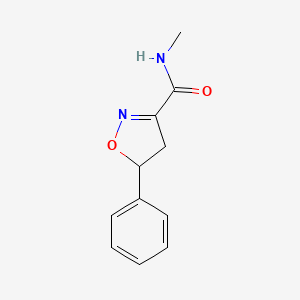
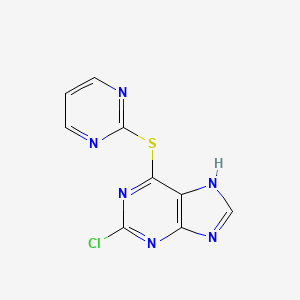
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)
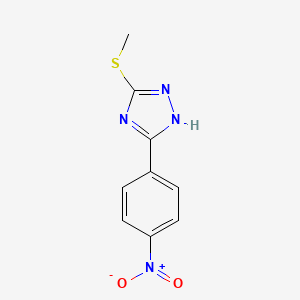

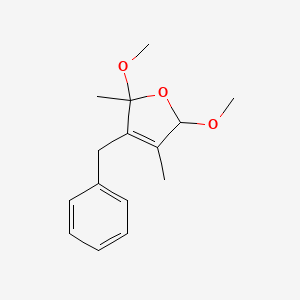
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
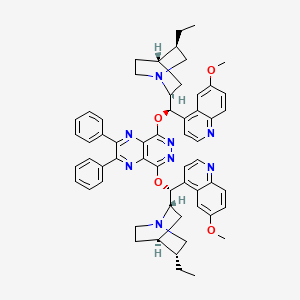
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
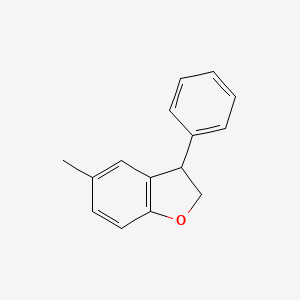
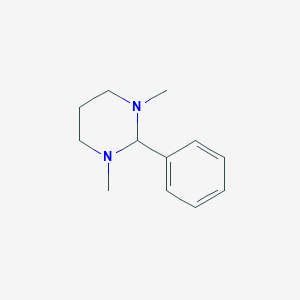
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
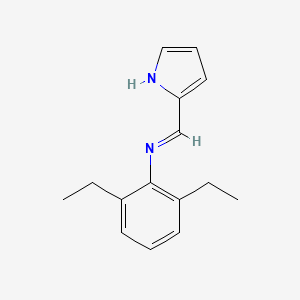
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
